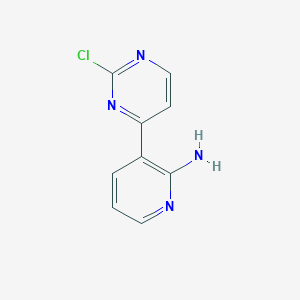
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-氯嘧啶-4-基)吡啶-2-胺是一种杂环化合物,同时包含吡啶环和嘧啶环。该化合物因其在医药化学、农用化学品和材料科学等领域具有潜在的应用而备受关注。吡啶环和嘧啶环中的氮原子使其成为开发生物活性分子的通用骨架。
准备方法
合成路线及反应条件
3-(2-氯嘧啶-4-基)吡啶-2-胺的合成通常涉及2-氨基吡啶与2,4-二氯嘧啶的反应。该反应在碳酸氢钠等碱的存在下,在N,N-二甲基甲酰胺 (DMF) 等溶剂中进行。 反应混合物在升高的温度(约85°C)下搅拌,直到反应完成 .
工业生产方法
虽然3-(2-氯嘧啶-4-基)吡啶-2-胺的具体工业生产方法尚未广泛记录,但一般方法涉及将实验室合成放大。这包括优化反应条件,例如温度、溶剂和试剂浓度,以确保高产率和纯度。工业生产也可能涉及连续流过程以提高效率和可扩展性。
化学反应分析
反应类型
3-(2-氯嘧啶-4-基)吡啶-2-胺可以进行各种化学反应,包括:
取代反应: 嘧啶环中的氯原子可以被不同的亲核试剂取代,例如胺或硫醇。
氧化和还原: 该化合物可以参与氧化和还原反应,改变氮原子的氧化态。
环化: 它可以通过分子内反应形成环状结构。
常见试剂和条件
取代反应: 常见试剂包括胺、硫醇和醇等亲核试剂。反应通常在DMF或乙醇等极性溶剂中进行。
氧化和还原: 过氧化氢或硼氢化钠等试剂可分别用于氧化和还原。
环化: 钯或铜等催化剂可用于促进环化反应。
主要产物
由这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以生成各种取代的嘧啶衍生物,而环化可以导致形成稠合杂环化合物。
科学研究应用
3-(2-氯嘧啶-4-基)吡啶-2-胺在科学研究中有多种应用:
医药化学: 它作为靶向各种疾病(包括癌症和传染病)药物开发的骨架.
农用化学品: 由于该化合物具有生物活性,因此用于合成杀虫剂和除草剂。
材料科学: 它用于开发先进材料,例如有机半导体和发光二极管 (LED)。
作用机制
3-(2-氯嘧啶-4-基)吡啶-2-胺的作用机制涉及它与特定分子靶标的相互作用。在医药化学中,它可以抑制参与疾病通路的酶或受体。 例如,它可以作为激酶抑制剂,阻断促进癌细胞生长的酶的活性 . 该化合物的结构使其能够与这些靶标的活性位点结合,破坏其正常功能。
相似化合物的比较
类似化合物
2-氨基-3-(2-氯嘧啶-4-基)吡啶: 该化合物在结构上相似,并具有许多相同的应用.
N-(2-氯嘧啶-4-基)-N,2,3-三甲基-2H-吲唑-6-胺: 另一种在医药化学中使用的相关化合物.
独特性
3-(2-氯嘧啶-4-基)吡啶-2-胺的独特之处在于其双吡啶和嘧啶环,它们为化学修饰提供了通用的框架。这种双环结构增强了其与各种生物靶标相互作用的能力,使其成为药物发现和其他科学研究领域的宝贵化合物。
属性
分子式 |
C9H7ClN4 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
3-(2-chloropyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H,(H2,11,12) |
InChI 键 |
KKESAQUIEVUQGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


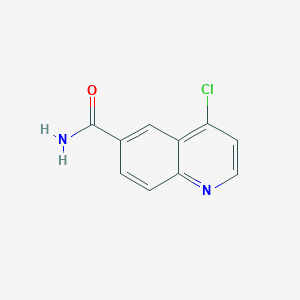

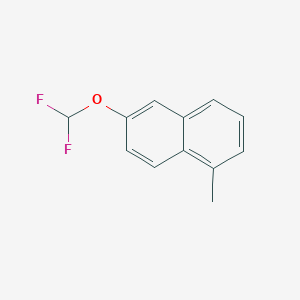
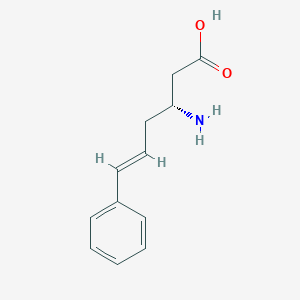


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
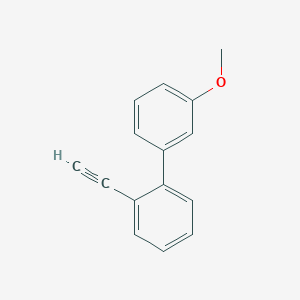
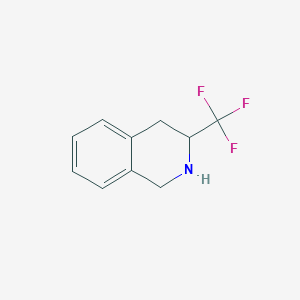
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
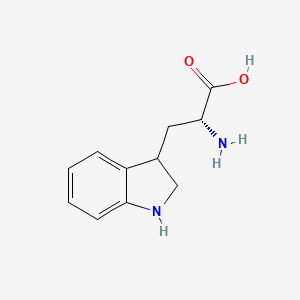
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
